1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol
Overview
Description
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol is a chemical compound with the molecular formula C9H16F3NO and a molecular weight of 211.22 g/mol. This compound features a cyclohexanol backbone with a trifluoroethylamino group attached to the methyl position. It is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts distinct reactivity and stability characteristics.
Preparation Methods
The synthesis of 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process. Industrial production methods may involve bulk manufacturing techniques, ensuring high purity and yield through optimized reaction parameters and purification processes .
Chemical Reactions Analysis
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoroethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products. Major products formed from these reactions include trifluoromethylated cyclohexanones, cyclohexanols, and other substituted derivatives .
Scientific Research Applications
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those requiring trifluoromethylation.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate specific pathways, such as inhibiting enzyme activity or altering receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol include:
2,2,2-Trifluoroethylamine: A simpler analog with similar reactivity but lacking the cyclohexanol backbone.
2,2,2-Trifluoroethanol: Another related compound with a hydroxyl group, used in various chemical reactions and industrial applications.
Compared to these compounds, this compound offers a unique combination of the cyclohexanol structure and trifluoroethyl group, providing distinct chemical and biological properties that make it valuable in various research and industrial contexts.
Biological Activity
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol is a chemical compound characterized by its unique trifluoroethylamino group attached to a cyclohexanol backbone. This structure imparts distinct biological activities and potential applications in medicinal chemistry. The compound's molecular formula is C9H16F3NO, with a molecular weight of 211.22 g/mol .
The compound exhibits several notable chemical properties:
- Molecular Formula : C9H16F3NO
- Molar Mass : 211.22 g/mol
- Density : Approximately 1.165 g/cm³
- Boiling Point : Predicted to be around 224.9 °C
- pKa : Estimated at 14.55, indicating its acidic strength .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration and modulating biological pathways. This interaction may lead to the inhibition of enzyme activities or alterations in receptor binding, contributing to its pharmacological effects .
Enzyme Inhibition
Research indicates that compounds containing trifluoroethyl groups can significantly enhance the potency of enzyme inhibitors. For instance, the incorporation of a trifluoromethyl group in drug design has been shown to improve binding affinity and selectivity towards specific targets, such as serotonin reuptake inhibitors .
Case Studies
- Trifluoromethylated Compounds : Studies have demonstrated that trifluoromethylated derivatives exhibit enhanced biological activities compared to their non-fluorinated counterparts. For example, the inclusion of a -CF3 group has been linked to increased potency in inhibiting 5-hydroxytryptamine (5-HT) uptake by up to six-fold .
- Anticancer Activity : In preclinical trials, similar trifluoromethyl-containing compounds have shown synergistic effects when combined with other chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
2,2,2-Trifluoroethylamine | Simple amine | Basic reactivity in organic synthesis |
2,2,2-Trifluoroethanol | Alcohol | Used in various chemical reactions |
4-[methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one | Ketone derivative | Investigated for potential therapeutic applications |
Research Findings
Recent studies have focused on the synthesis and application of trifluoromethyl-containing compounds in drug development:
- Synthesis Techniques : The compound is typically synthesized through the reaction of cyclohexanone with 2,2,2-trifluoroethylamine using reducing agents like palladium on carbon (Pd/C) .
- Potential Applications : Its unique structural features make it a candidate for further exploration in fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(2,2,2-trifluoroethylamino)methyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)7-13-6-8(14)4-2-1-3-5-8/h13-14H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWLJCHXLFVGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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